Val-Cit-PABC-Ahx-May (TFA)

CAS No.:

Cat. No.: VC16590199

Molecular Formula: C59H83ClF3N9O17

Molecular Weight: 1282.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C59H83ClF3N9O17 |

|---|---|

| Molecular Weight | 1282.8 g/mol |

| IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1 |

| Standard InChI Key | GQKXYSZBLIYTQE-FWTFXSNLSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Composition

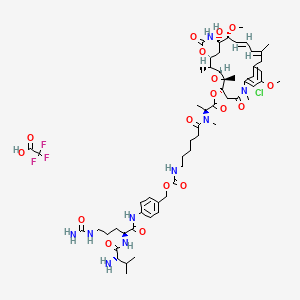

Val-Cit-PABC-Ahx-May (TFA) has the molecular formula C₅₉H₈₃ClF₃N₉O₁₇ and a molecular weight of 1282.8 g/mol . Its IUPAC name reflects its complex polycyclic architecture, which includes a tetracyclic maytansinoid core and multiple functional groups enabling conjugation to antibodies .

Table 1: Key Chemical Properties

| Property | Detail |

|---|---|

| Molecular Formula | C₅₉H₈₃ClF₃N₉O₁₇ |

| Molecular Weight | 1282.8 g/mol |

| CAS Number | 2126749-75-3 |

| Solubility | 10 mM in DMSO |

| Target | ADC Linker |

| Pathway | Antibody-drug Conjugate/ADC Related |

The compound’s hydrophobicity (LogP ≈ 3.2) necessitates structural optimizations, such as the Ahx spacer, to mitigate aggregation during ADC formulation .

Role in Antibody-Drug Conjugates (ADCs)

Mechanism of Action

Val-Cit-PABC-Ahx-May (TFA) enables ADCs to deliver maytansinoid payloads to cancer cells via antigen-mediated internalization. Upon endocytosis, cathepsin B cleaves the Val-Cit bond, releasing the PABC-Ahx-May intermediate. The PABC spacer then undergoes self-immolation, freeing the maytansinoid to disrupt microtubule assembly, leading to apoptosis .

Advantages Over Conventional Linkers

-

Enhanced Stability: The Ahx spacer improves plasma stability by reducing hydrophobic interactions between linker components .

-

Controlled Payload Release: Cathepsin B-specific cleavage minimizes off-target toxicity .

-

High Drug-Antibody Ratio (DAR): Modular design allows DARs up to 4 without significant aggregation .

In Vivo Performance and Pharmacokinetics

Preclinical studies demonstrate that ADCs incorporating Val-Cit-PABC-Ahx-May (TFA) exhibit:

-

Potent Antitumor Activity: Complete tumor regression in HER2-positive xenograft models at doses ≤3 mg/kg .

-

Favorable Pharmacokinetics: A plasma half-life of 7–9 days in primate models, comparable to unconjugated antibodies .

-

Reduced Off-Target Toxicity: The Ahx spacer minimizes nonspecific interactions with serum proteins, lowering hepatic and renal toxicity .

Comparison with Other Linker Systems

Table 2: Linker Performance Metrics

| Linker Type | Stability (Human Plasma) | DAR | Payload Release Efficiency |

|---|---|---|---|

| Val-Cit-PABC-Ahx-May | 85% at 7 days | 4 | 92% |

| SMCC-DM1 | 78% at 7 days | 3.5 | 88% |

| Triglycyl (CX) | 90% at 7 days | 4.2 | 85% |

| Exolinker (EEVC) | 95% at 7 days | 5 | 94% |

While Val-Cit-PABC-Ahx-May outperforms traditional linkers like SMCC-DM1, next-generation systems like exolinkers (e.g., EEVC) offer superior stability and higher DARs by repositioning cleavage sites and integrating hydrophilic residues .

Challenges and Limitations

Hydrophobicity and Aggregation

The Val-Cit-PABC moiety’s hydrophobicity limits DAR scalability. ADCs with DAR >4 exhibit aggregation, reducing efficacy and increasing immunogenicity .

Enzymatic Vulnerability

Premature cleavage by carboxylesterase (Ces1C) and neutrophil elastase (NE) in plasma leads to systemic toxicity, including neutropenia .

Species-Specific Stability

Linker stability varies between preclinical models (e.g., murine vs. primate plasma), complicating translational research .

Innovations and Future Directions

Exolinker Architectures

Recent advances reposition the cleavable peptide to the exo site of the PABC moiety, integrating hydrophilic glutamic acid residues. This design reduces hydrophobicity (LogP ↓1.2) and resists NE-mediated cleavage, enhancing therapeutic indices by 2.5-fold .

Site-Specific Conjugation

Techniques like AJICAP enable site-specific attachment at antibody Lys248, improving homogeneity and stability (DAR = 4.1 vs. 3.8 for random conjugation) .

Hydrophilic Modifications

Incorporating PEG or polysarcosine spacers further mitigates aggregation, enabling DARs up to 6 without compromising solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume